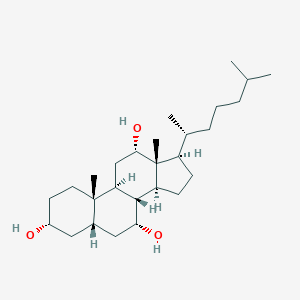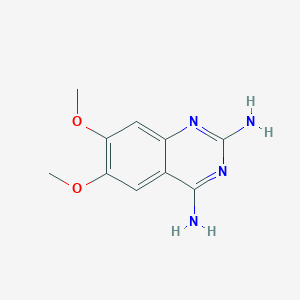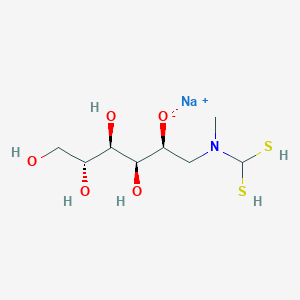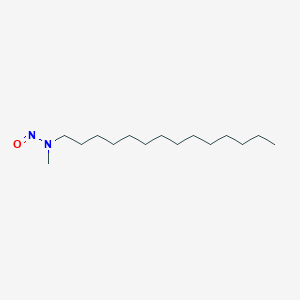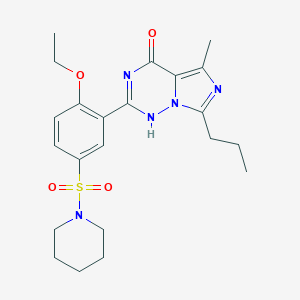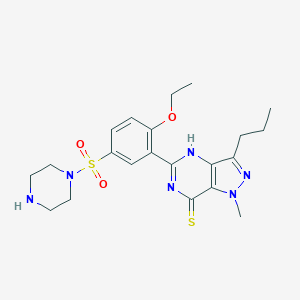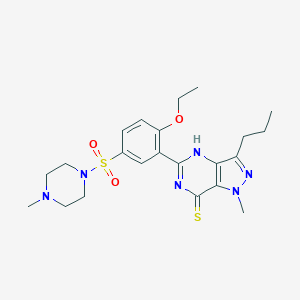
N,N-dibenzylformamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-Dibenzylformamide involves the treatment of dibenzylformamide with cyclohexylmagnesium bromide in the presence of titanium-based catalysts. This process yields mono- and disubstituted as well as bicyclic dialkylcyclopropylamines. Notably, high yields of up to 90% have been achieved in most cases, demonstrating the efficiency of this synthetic approach. These compounds are interesting templates for the combinatorial syntheses of libraries of small molecules with a well-defined distance between two nitrogen atoms (Meijere et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic and analytical techniques. Electron diffraction studies of gaseous N,N-Dimethylformamide, a related compound, provide insight into the bond lengths and angles that can be correlated to this compound, offering a basis for understanding its structural characteristics in the gaseous state (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its versatility as a chemical reagent. For instance, it acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating its role as a multifunctional reagent in organic synthesis (Wan et al., 2002). Additionally, its application in the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, further exemplifies its utility in generating structurally diverse and complex molecules (Li et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as its density, ultrasonic sound velocities, and interactions with ionic liquids, have been extensively studied to understand its behavior in various solvents. These studies provide valuable insights into the molecular interactions and structural effects of this compound, contributing to its application in different chemical processes (Attri et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and potential as a building block in organic synthesis, have been the subject of detailed investigation. Its role as a multipurpose precursor in reactions such as formylation, aminocarbonylation, and cyanation, highlights its importance in the synthesis of a wide array of chemical compounds. The versatility of this compound in organic synthesis underscores its utility in the development of novel synthetic methodologies (Ding & Jiao, 2012).
Applications De Recherche Scientifique
Synthèse d'hétérocycles
Le DBF est utilisé dans la synthèse de composés hétérocycliques, qui sont essentiels dans les produits pharmaceutiques et les produits agrochimiques. Sa capacité à agir comme source de groupes benzyliques dans la formation de cycles le rend précieux pour la construction d'architectures moléculaires complexes .
Solvant organique
En tant que solvant aprotique polaire, le DBF est utilisé en synthèse organique pour dissoudre les composés organiques et inorganiques insolubles dans l'eau. Il est particulièrement utile dans les réactions qui nécessitent un milieu non aqueux pour une meilleure réactivité et sélectivité .
Réactif en chimie organique
Le DBF sert de réactif polyvalent en chimie organique, facilitant diverses transformations telles que l'amination, la formylation et la cyanation. Ses deux groupes benzyliques peuvent être transférés ou manipulés pour créer de nouvelles entités chimiques .
Ligand dans les complexes métalliques
En chimie de coordination, le DBF peut agir comme un ligand, se liant aux ions métalliques pour former des complexes. Cette application est importante dans la synthèse de catalyseurs et de matériaux à base de métaux aux propriétés électroniques uniques .
Intermédiaire dans la synthèse pharmaceutique
Le DBF est un intermédiaire dans la synthèse de produits pharmaceutiques. Ses caractéristiques structurelles permettent l'introduction de groupes benzyliques dans les molécules de médicaments, ce qui peut affecter les propriétés pharmacocinétiques des médicaments .
Science des matériaux
Le DBF trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques et de matériaux thermoélectriques. Sa structure moléculaire peut être modifiée pour modifier les propriétés électriques et thermiques des matériaux .
Catalyse
En catalyse, le DBF est utilisé pour synthétiser des catalyseurs qui facilitent les réactions chimiques. Sa stabilité dans les conditions de réaction et sa capacité à donner des groupes benzyliques en font un composant précieux dans la conception de catalyseurs .
Chimie analytique
Le DBF est utilisé en chimie analytique comme composé standard ou de référence dans diverses techniques spectroscopiques et chromatographiques. Il aide à l'identification et à la quantification des substances dans des mélanges complexes .
Safety and Hazards
N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mécanisme D'action
Target of Action
N,N-Dibenzylformamide is a small organic molecule. It’s structurally similar compound, n-benzylformamide, has been reported to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
N,N-dibenzylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBCWKTCXJYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278076 | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5464-77-7 | |
| Record name | 5464-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dibenzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

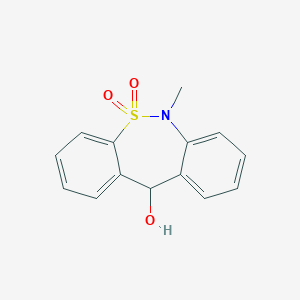
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
